molecular formula C11H12O3 B8409492 2-Methyl-4-(2,3-epoxypropoxy)benzaldehyde

2-Methyl-4-(2,3-epoxypropoxy)benzaldehyde

Cat. No. B8409492
M. Wt: 192.21 g/mol
InChI Key: MEQSBHHMRILTGS-UHFFFAOYSA-N
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Patent
US04440774

Procedure details

To epichlorohydrin (20 g., 0.216 mole) heated at 55° C. is added dropwise a solution of 2-methyl-4-hydroxybenzaldehyde (9.0 g., 0.066 mole) in 2.5 N sodium hydroxide solution (40 ml.). After the addition, the solution is allowed to stir an additional 3 hours at 55° C. and then at room temperature overnight. The oil is distilled to give 8.3 g. of 2-methyl-4-82,3-epoxypropyl)benzaldehyde, m.p. 160°-170° C. at 1 mm. Hg.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH3:6][C:7]1[CH:14]=[C:13]([OH:15])[CH:12]=[CH:11][C:8]=1[CH:9]=[O:10].C(=O)C1C=CC=CC=1>[OH-].[Na+]>[CH3:6][C:7]1[CH:14]=[C:13]([O:15][CH2:1][CH:3]2[O:5][CH2:4]2)[CH:12]=[CH:11][C:8]=1[CH:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
to stir an additional 3 hours at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled
CUSTOM
Type
CUSTOM
Details
to give 8.3 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=C(C=O)C=CC(=C1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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